2-Chloro-N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)acetamide
Description
2-Chloro-N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)acetamide is a chloroacetamide derivative featuring a methyl group and a 2-oxo-2-(1H-pyrrol-2-yl)ethyl substituent. Its structural uniqueness lies in the combination of the chloroacetamide backbone with a pyrrole-containing side chain, which may influence its physicochemical behavior and applications in organic synthesis or medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(9(14)5-10)6-8(13)7-3-2-4-11-7/h2-4,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGLQYULARVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=CC=CN1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution via Chloroacetyl Chloride
The most widely reported method involves the reaction of N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amine with chloroacetyl chloride under basic conditions. This pathway leverages the nucleophilic properties of the secondary amine, which attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Typical Reaction Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
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Base : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproducts.
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Molar Ratio : 1:1.2 (amine:chloroacetyl chloride) to ensure complete conversion.
Challenges :
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Competing over-acylation at the pyrrole nitrogen, necessitating strict temperature control.
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Hydrolysis of chloroacetyl chloride in aqueous workup, requiring anhydrous conditions.
Stepwise Synthesis via Intermediate Formation
An alternative approach involves synthesizing the N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amine intermediate before introducing the chloroacetamide group.
Preparation of N-Methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amine
This intermediate is typically synthesized via:
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Reductive Amination : Reaction of 2-(1H-pyrrol-2-yl)acetamide with formaldehyde and methylamine in the presence of sodium cyanoborohydride.
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Methylation : Using methyl iodide or dimethyl sulfate under alkaline conditions.
Key Optimization Parameters :
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pH Control : Maintain pH 8–9 to favor mono-methylation over di-methylation.
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Temperature : 25–40°C to balance reaction rate and selectivity.
Chloroacetylation of the Intermediate
The intermediate is treated with chloroacetyl chloride as described in Section 1.1.
Comparative Analysis of Methodologies
The table below contrasts the efficiency, yield, and practicality of the two primary methods:
| Parameter | Direct Acylation | Stepwise Synthesis |
|---|---|---|
| Reaction Time | 2–4 hours | 8–12 hours |
| Overall Yield | 65–75% | 50–60% |
| Purity (HPLC) | >95% | 85–90% |
| Key Advantage | Simplicity | Controlled methylation |
| Key Limitation | Side reactions | Longer workflow |
Critical Evaluation of Reaction Conditions
Solvent Selection
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Polar Aprotic Solvents (e.g., DMF, DMSO) : Enhance reaction rates but increase risk of solvolysis.
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Halogenated Solvents (e.g., DCM) : Preferred for chloroacetylation due to inertness and easy removal.
Temperature and Catalysis
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Low Temperatures (0–5°C) : Suppress pyrrole nitrogen acylation but slow reaction kinetics.
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Catalytic DMAP : Accelerates acylation but may complicate purification.
Purification and Characterization
Isolation Techniques
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Liquid-Liquid Extraction : Separates unreacted chloroacetyl chloride and byproducts.
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 2.98 (s, 3H, N-CH₃), 4.12 (s, 2H, COCH₂Cl), 6.24–6.89 (m, 3H, pyrrole-H).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)acetamide derivatives.
Oxidation: Formation of pyrrole-2,3-diones.
Reduction: Formation of N-methyl-N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)acetamide.
Scientific Research Applications
2-Chloro-N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The target compound’s analogs vary in substituents on the nitrogen atom, aromatic/heterocyclic moieties, and additional functional groups. Key examples include:
Key Observations:
- Heterocyclic Influence: The pyrrole ring in the target compound (aromatic) contrasts with pyrrolidine (saturated, CID 45791361) and thiophene (aromatic sulfur-containing, Compound 5).
- Substituent Effects: The N-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like cyclohexylamino (5b) or methoxymethyl (alachlor). This may influence reaction kinetics in nucleophilic substitution reactions.
- Biological Activity : Alachlor’s diethylphenyl and methoxymethyl groups confer herbicidal activity , while the pyrrole moiety in the target compound could interact with biological targets via hydrogen bonding or π-stacking.
Physicochemical Properties
- Melting Points : The thienyl-containing Compound 5 has a higher melting point (230–232°C) compared to 5b (171–173°C) , possibly due to stronger intermolecular interactions (e.g., hydrogen bonding) in the former.
- Stability : The chloroacetamide backbone is generally stable but may undergo hydrolysis under acidic/basic conditions. The pyrrole ring’s aromaticity could enhance stability compared to saturated analogs like CID 45791361 .
Crystallography and Molecular Interactions
Crystal structures of analogs (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) reveal intermolecular N–H···N hydrogen bonds that stabilize packing . The target compound’s pyrrole NH group may participate in similar interactions, influencing solubility and crystallinity.
Biological Activity
2-Chloro-N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)acetamide, with the CAS number 1353981-29-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer and antimicrobial effects.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.649 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 405.6 ± 35.0 °C |
| Flash Point | 199.1 ± 25.9 °C |
| LogP | 0.30 |
Synthesis
The synthesis of 2-Chloro-N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)acetamide involves the modification of acetamide fragments to create derivatives with enhanced biological activity. A detailed synthetic pathway was not provided in the sources, but it typically includes reactions involving chloroacetylation and subsequent modifications to introduce the pyrrole moiety.
Anticancer Activity
Recent studies have demonstrated that compounds related to 2-Chloro-N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells revealed that certain derivatives showed potent cytotoxicity while maintaining low toxicity towards non-cancerous cells (HSAEC-1 KT) .
Key findings include:
- Compound Efficacy : Compounds bearing specific substituents showed reduced cell viability in A549 cells, with some achieving up to 66% reduction in viability compared to controls.
- Comparative Analysis : The activity of these compounds was compared against cisplatin, a standard chemotherapeutic agent, highlighting their potential as alternative therapeutic agents .
Antimicrobial Activity
The antimicrobial activity of related pyrrole derivatives has also been investigated. Compounds derived from similar structures have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus .
Key points include:
- Minimum Inhibitory Concentration (MIC) : Some pyrrole derivatives displayed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating significant antibacterial properties compared to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways.
Case Studies
A notable case study involved the evaluation of a series of pyrrole derivatives for their anticancer and antimicrobial activities:
- Study Design : Various derivatives were synthesized and tested for their effects on A549 cells and Staphylococcus aureus.
- Results : Compounds with specific functional groups exhibited enhanced activity, suggesting that structural modifications can lead to improved efficacy.
- : This study supports the notion that pyrrole-based compounds can serve as promising candidates for further development in cancer therapy and antibacterial treatments.
Q & A
Q. What synthetic methodologies are effective for preparing 2-Chloro-N-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)acetamide?
The compound can be synthesized via nucleophilic substitution between a methylamine-containing precursor (e.g., N-methyl-2-(1H-pyrrol-2-yl)acetamide) and chloroacetyl chloride under reflux conditions. Triethylamine is typically used as a base to neutralize HCl byproducts. Reaction progress is monitored by TLC, and purification involves recrystallization from solvents like petroleum ether or ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1680 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR spectroscopy : Confirms substitution patterns (e.g., methyl group splitting at δ 3.0–3.5 ppm, pyrrole proton signals at δ 6.0–7.0 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective Cl substitution in this compound?
To enhance selectivity in nucleophilic substitution (e.g., replacing Cl with amines or thiols):
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Adjust temperature (e.g., 50–80°C) to balance reaction rate and side-product formation.
- Employ catalysts like KI to facilitate halide displacement . Kinetic studies using HPLC or GC-MS can resolve competing pathways .
Q. What strategies are effective for resolving stereoisomers if chiral centers are present?
If stereoisomerism arises (e.g., during α-carbon functionalization), chiral supercritical fluid chromatography (SFC) or HPLC with chiral columns can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy .
Q. How can computational modeling predict this compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like enzymes or receptors. Focus on interactions between the pyrrole ring (hydrogen bonding), chloroacetamide (covalent binding), and hydrophobic pockets. Validate predictions with in vitro assays (e.g., GPX4 inhibition assays for ferroptosis studies) .
Q. What analytical approaches address contradictory data in stability studies?
Discrepancies in degradation profiles (e.g., hydrolysis vs. oxidation) require:
- Accelerated stability testing under varying pH, temperature, and light exposure.
- LC-MS/MS to identify degradation products.
- Comparative studies using isotopically labeled analogs to trace reaction pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
